dG-C8-AaC

Description

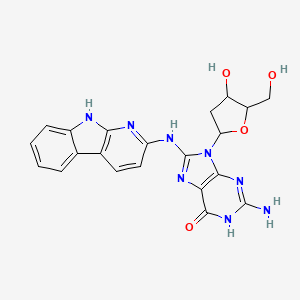

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBVUIRPSABEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Bioactivation Pathways of Dg C8 Aαc

Enzymatic N-Oxidation by Cytochrome P450 Enzymes (e.g., CYP1A2)

The initial and often rate-limiting step in the bioactivation of AαC is the enzymatic N-oxidation of its exocyclic amine group. nih.govnih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major isoform responsible in both human and rodent liver microsomes. nih.govnih.govresearchgate.netnih.gov Other CYP enzymes, such as CYP1A1 and CYP2C9/2C10, can also contribute to AαC N-oxidation, particularly in extrahepatic tissues like the colon and respiratory tract. nih.govnih.govoup.com The product of this N-oxidation is the genotoxic metabolite 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC). nih.govnih.govresearchgate.netnih.gov While N-oxidation is a bioactivation pathway, CYP1A2 also catalyzes ring oxidation of AαC at the C3 and C6 positions, which is considered a detoxification pathway. researchgate.netnih.gov

Subsequent Esterification and Electrophilic Intermediate Generation

HONH-AαC, the N-hydroxylated metabolite, is a proximate carcinogen that requires further activation to become a reactive electrophile capable of binding to DNA. nih.gov This subsequent activation is primarily carried out by phase II enzymes, including N-acetyltransferases (NATs) and sulfotransferases (SULTs). nih.govnih.govresearchgate.net These enzymes catalyze the esterification of HONH-AαC, forming unstable ester species such as N-acetoxy or N-sulfooxy esters. nih.govoup.com These unstable esters undergo heterolytic cleavage, leading to the formation of a highly reactive nitrenium ion. nih.govnih.govresearchgate.net This nitrenium ion is the ultimate electrophilic intermediate that reacts with DNA. nih.govresearchgate.net Studies have shown that NAT2, in particular, plays a significant role in the bioactivation of HONH-AαC through O-acetylation, and genetic polymorphisms in NAT2 can influence the levels of DNA adducts formed. nih.govnih.gov UDP-glucuronosyltransferases (UGTs) can also be involved, with one pathway leading to a reactive O-glucuronide conjugate (AαC-HN2-O-Gluc) that can covalently bind to DNA at higher levels than HONH-AαC itself. nih.gov

Covalent Adduct Formation at the C8 Position of Deoxyguanosine

The highly reactive nitrenium ion derived from the esterification of HONH-AαC preferentially reacts with DNA. nih.govresearchgate.net The primary site of covalent modification is the C8 position of deoxyguanosine (dG) residues in DNA. nih.govnih.govresearchgate.netnih.gov This reaction results in the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). nih.govnih.govresearchgate.netnih.gov The formation of dG-C8-AαC is considered a critical event in the genotoxicity of AαC and is regarded as a mutagenic lesion. nih.govresearchgate.net

Comparative Adduct Formation Efficiency in Biological Systems

The efficiency of AαC DNA adduct formation, particularly dG-C8-AαC, can vary depending on the biological system. Studies in primary human hepatocytes have shown that AαC forms high levels of DNA adducts. researchgate.netnih.gov The levels of dG-C8-AαC formed in human hepatocytes were found to be greater than those formed by other HAAs, including PhIP, MeIQx, and IQ, and also greater than the structurally related arylamine 4-aminobiphenyl (B23562) (4-ABP). researchgate.netnih.gov This suggests that human hepatocytes are highly efficient in bioactivating AαC. nih.gov

Comparative studies between human and rat hepatocytes have demonstrated that human hepatocytes form dG-C8-HAA adducts, including dG-C8-AαC, at levels up to 100-fold greater than those produced in rat hepatocytes. researchgate.netnih.gov This highlights a significant species difference in HAA bioactivation efficiency and suggests that rodent models may underestimate the hepatic genotoxicity of HAAs in humans. nih.gov

In other biological matrices, such as human saliva, dG-C8-AαC has been detected in smokers, albeit at lower levels compared to dG-C8-PhIP. nih.gov The levels of dG-C8-AαC in saliva samples of current smokers ranged from 1 to 9 adducts per 108 DNA bases. nih.gov

The following table summarizes comparative DNA adduct formation levels in human hepatocytes for several HAAs and 4-ABP:

| Compound | Adduct Type | Adduct Levels (adducts per 107 DNA bases) (24h incubation) |

| AαC | dG-C8 | 3.4 - 140 (Highest) researchgate.netnih.gov |

| 4-ABP | dG-C8 | High, comparable to AαC in human hepatocytes nih.gov |

| PhIP | dG-C8 | Lower than AαC and 4-ABP researchgate.netnih.gov |

| MeIQx | dG-C8 | Lower than AαC and 4-ABP researchgate.netnih.gov |

| IQ | dG-C8 | Lower than AαC and 4-ABP researchgate.netnih.gov |

Note: Data compiled from cited sources; ranges reflect variation across different human hepatocyte donors. researchgate.netnih.gov

Molecular Structures and Conformational Dynamics of Dg C8 Aαc Adducts in Dna

Stereochemical Properties and Adduct Orientation within the DNA Duplex

The incorporation of a bulky group at the C8 position of deoxyguanosine in DNA can influence the stereochemical properties of the modified nucleotide, particularly the orientation around the glycosidic bond and the positioning of the adduct within the DNA duplex.

Syn and Anti Conformations of the Modified Deoxyguanosine

The deoxyguanosine moiety in DNA can exist in two primary conformations relative to the deoxyribose sugar: anti and syn, defined by the dihedral angle χ (∠(O4'-C1'-N9-C4) for purines). In standard B-DNA, deoxyguanosine typically favors the anti conformation, which facilitates Watson-Crick base pairing with the opposing cytosine. fishersci.ca However, the presence of a bulky substituent at the C8 position of guanine (B1146940) can introduce steric clashes, particularly in the anti conformation. fishersci.cauni.lu This steric hindrance can shift the conformational equilibrium towards the syn conformation. fishersci.cauni.lu Acetylated bulky C8-dG adducts, such as dG-C8-AAF, are often restricted to the syn conformation due to significant steric clashes in the anti orientation caused by the acetyl moiety. fishersci.cauni.lu While dG-C8-AαC lacks the acetyl group of AAF, the bulky AαC moiety linked at the C8 position is also expected to favor the syn conformation to alleviate steric strain within the DNA helix. The syn conformation of the modified guanine is a key feature observed in certain adduct conformations, including the base-displaced and wedge motifs. nih.govwikipedia.org

Base-Displaced and Wedge Conformational Motifs

Bulky C8-dG adducts, including N-linked variants like dG-C8-AAF and dG-C8-AF, can adopt several distinct conformational motifs within the DNA duplex. Three major conformations have been described: the major groove B-type, the base-displaced stacked (S-type), and the minor groove wedge (W-type). nih.govwikipedia.orgnih.gov

In the base-displaced stacked (S-type) conformation, the modified guanine adopts a syn orientation, and the bulky aryl or heterocyclic ring system of the adduct intercalates between adjacent base pairs in the DNA helix. nih.govwikipedia.org This intercalation disrupts the normal Watson-Crick hydrogen bonding with the complementary cytosine, displacing it from the helix. nih.gov Molecular dynamics simulations have shown that base-displaced intercalated lesions are among the most extensively distorted conformations. nih.gov

The wedge (W-type) conformation also involves the syn orientation of the C8-modified guanine. nih.govwikipedia.org In this motif, steric interactions or alternative hydrogen bonding can position the bulky adduct moiety within the minor groove of the DNA duplex. nih.gov Studies on other arylamine-DNA adducts have shown that the wedge conformation can be favored, particularly when mismatched bases are present opposite the adduct.

The specific conformation adopted by a C8-dG adduct like dG-C8-AαC is not static but exists as a dynamic equilibrium between these different states. The fractional populations of the B, S, and W conformers are influenced by various factors, including the specific structure of the adduct and the surrounding DNA sequence. nih.gov

Structural Perturbations of the DNA Double Helix Induced by dG-C8-AαC Adducts

The presence of bulky dG-C8-AαC adducts in DNA is expected to induce significant structural perturbations to the canonical B-DNA double helix. These distortions are a consequence of the adduct's size, its preferred conformation, and its interaction with the surrounding DNA environment.

Research on related C8-dG adducts, such as dG-C8-AAF and dG-C8-AF, has demonstrated that the extent and nature of DNA distortion are highly dependent on the adopted conformation. nih.gov The base-displaced intercalated conformation is associated with the most prominent structural and energetic distortions. nih.gov These distortions include the rupture of Watson-Crick hydrogen bonds at the lesion site, destabilization of base stacking interactions, unwinding or untwisting of the DNA helix, and enlargement of the minor groove. nih.gov These structural changes are considered hallmarks of DNA lesions that are effectively recognized and processed by DNA repair pathways like nucleotide excision repair (NER). nih.gov

The specific structural consequences of dG-C8-AαC adduction would depend on the favored conformational states. If dG-C8-AαC predominantly adopts a base-displaced conformation, significant local unwinding, denaturation at the lesion site, and alterations in groove dimensions would be expected. If major groove or wedge conformations are favored, the distortions might be more localized or less pronounced. These adduct-induced distortions serve as critical signals for the recruitment of DNA damage recognition proteins, initiating repair processes.

Influence of Flanking DNA Sequences on Adduct Conformation

The local DNA sequence context surrounding a bulky C8-dG adduct plays a crucial role in modulating its conformational equilibrium and the resulting structural perturbations. Studies utilizing techniques such as NMR spectroscopy and molecular dynamics simulations have revealed a strong sequence dependence on the fractional populations of the different conformational motifs (B, S, W). nih.gov

Research on other arylamine adducts has demonstrated that the nature of flanking bases can dramatically affect adduct conformational heterogeneity and flexibility. For example, a 3'-flanking thymine (B56734) has been shown to have a significant impact on the conformational flexibility and repair recognition of certain wedge-forming adducts. These findings highlight that the dynamic interplay between the adduct structure and the surrounding DNA sequence context is a critical determinant of the adopted conformation and its biological consequences. The specific influence of different flanking sequences on the conformational landscape of dG-C8-AαC would require detailed structural studies, but based on related adducts, sequence context is expected to be a significant factor.

Mechanisms of Dna Replication Bypass of Dg C8 Aαc Adducts

Inhibition of Replicative DNA Polymerases by dG-C8 Adducts

Bulky C8-guanine adducts, including those related to dG-C8-AαC such as dG-C8-AAF and dG-C8-PhIP, are known to act as strong blocks to replicative DNA polymerases researchgate.netnih.govresearchgate.net. These adducts can interfere with the replication process, leading to stalled replication forks researchgate.netresearchgate.net. The catalytic site of replicative polymerases is generally compact and cannot easily accommodate most DNA lesions, resulting in the arrest of DNA synthesis ronalab.org. Molecular modeling and in vitro studies suggest that C8-PhIP-dG adducts, for instance, block replicative polymerases and enhance the infidelity of replication researchgate.net. Acetylated bulky adducts, such as dG-C8-AAF, are particularly effective at blocking replicative polymerases because these lesions are often fixed in the syn-conformation, which is independent of the size of the aromatic unit attached to the C8 position of the dG base nih.govresearchgate.net. This structural characteristic hinders the ability of high-fidelity replicative polymerases to bypass the lesion nih.gov.

Translesion Synthesis (TLS) Polymerases Involved in Bypass

When replicative polymerases encounter a blocking lesion like a dG-C8 adduct, a polymerase switch is initiated, typically involving the auxiliary factor PCNA, to recruit specialized TLS polymerases researchgate.netnih.govbiorxiv.orgronalab.org. These TLS polymerases are capable of synthesizing DNA across the damaged site, albeit often with lower fidelity than replicative polymerases acs.orglumc.nl. The bypass of bulky C8-guanine adducts involves a cast of TLS polymerases, primarily from the Y-family, including Pol η, Pol κ, Pol ι, and Pol ζ, as well as the specialized protein REV1 nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netcancer-genetics.orgnih.govacs.orgnih.govnih.govnih.govresearchgate.netmdpi.commdpi.compnas.orgbiorxiv.orgoup.com.

Roles of Y-Family Polymerases (e.g., Pol η, Pol κ, Pol ι, Pol ζ)

Different Y-family polymerases play distinct roles in bypassing C8-guanine adducts, and their contributions can vary depending on the specific adduct and the surrounding DNA sequence context nih.govresearchgate.netresearchgate.netnih.gov.

Pol η (DNA Polymerase eta): Pol η has been shown to bypass certain bulky C8 adducts, including dG-C8-ABA and dG-C8-IQ, in an error-free manner nih.govresearchgate.net. It can also bypass bulky acetylated C8 adducts slowly, mainly in an error-free manner nih.gov. Studies on other bulky lesions like 8-oxoguanine (8-oxoG) and 8,5′-cyclo-2′-deoxyadenosine (cdA) also highlight Pol η's ability to perform both accurate and inaccurate bypass depending on the lesion and context mdpi.compnas.org. While Pol η can bypass dG-C8-PhIP, its efficiency for nucleotide insertion opposite this adduct is low cancer-genetics.orgnih.gov.

Pol κ (DNA Polymerase kappa): Pol κ is another key player in the bypass of C8-guanine adducts. For dG-C8-ABA, Pol κ is a strong contributor to TLS and can bypass it in an error-prone manner nih.govresearchgate.netresearchgate.net. Pol κ is also involved in the bypass of dG-C8-IQ and dG-C8-AP, sometimes in an inefficient and error-prone manner researchgate.net. In the case of dG-C8-PhIP, Pol κ can insert dCTP opposite the adduct, although with low efficiency, and can also catalyze extension from the inserted nucleotide, sometimes leading to single guanine (B1146940) deletions cancer-genetics.orgnih.gov. Pol κ has been suggested to potentially function as an extender polymerase for TLS through the dG-C8-PhIP adduct nih.gov.

Pol ι (DNA Polymerase iota): Pol ι has been implicated in the bypass of certain C8 adducts, such as dG-C8-AP, in an inefficient and error-prone manner researchgate.net. While some Y-family polymerases like Pol ι exhibit remarkably low fidelity during DNA synthesis, the specific pattern of TLS over C8-dG adducts appears complicated and unique to each lesion researchgate.net.

Pol ζ (DNA Polymerase zeta): Pol ζ, often working in conjunction with REV1, plays a crucial role in extending synthesis from nucleotides inserted opposite a lesion researchgate.netcancer-genetics.org. For dG-C8-ABA, Pol ζ seems to participate in error-free bypass nih.gov. In the case of dG-C8-IQ, Pol κ and Pol ζ cooperatively perform the majority of the error-prone TLS nih.gov. Pol ζ has also been suggested to be involved in the extension step of bypassing certain lesions like 5′S-cdA pnas.org.

Contribution of REV1 in Nucleotide Insertion

REV1 is a deoxycytidyl transferase that plays a significant role in TLS, particularly by inserting a deoxycytidine (dC) opposite certain DNA lesions, including abasic sites and some N2-dG adducts cancer-genetics.orgnih.gov. For bulky C8-guanine adducts like dG-C8-PhIP, REV1 is able to insert dCTP opposite the lesion cancer-genetics.orgnih.gov. The catalytic efficiency of dCTP insertion opposite dG-C8-PhIP by REV1 has been shown to be significantly higher than that of other polymerases like Pol κ, strongly suggesting that REV1 functions as an inserter polymerase for TLS through this type of C8 adduct nih.gov. REV1 interacts with Y-type DNA polymerases (Pol η, Pol κ, Pol ι, and Pol ζ) and Pol ζ to bypass various adducts that block replicative polymerases cancer-genetics.org.

Fidelity and Error-Proneness of TLS Bypass of dG-C8-AαC (and related adducts)

The TLS bypass of dG-C8-AαC and related bulky C8-guanine adducts can be either error-free or error-prone, contributing to the mutagenic potential of these lesions nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org. The fidelity and error-proneness are influenced by the specific TLS polymerases involved and the sequence context surrounding the adduct nih.govresearchgate.netnih.gov.

Mechanisms of Error-Free Bypass

Error-free bypass ensures that the correct nucleotide is inserted opposite the lesion, allowing replication to continue without introducing a mutation. For certain C8-guanine adducts, specific polymerases have been implicated in error-free bypass. For example, Pol η allows for efficient error-free bypass over dG-C8-IQ and dG-C8-ABA researchgate.net. Pol κ can also enable efficient and error-free bypass over dG-C8-ABA researchgate.net. While Pol ζ seems to participate in error-free bypass over dG-C8-ABA, its role can vary with other C8 adducts nih.gov. The structural characteristics of the C8-dG adduct are likely critical in determining how TLS polymerases interact with the lesion for correct nucleotide incorporation researchgate.net.

Mechanisms of Error-Prone Bypass and Misincorporation Events

Error-prone bypass occurs when an incorrect nucleotide is inserted opposite the lesion or when frameshift mutations occur during TLS nih.govresearchgate.netnih.govacs.org. This can lead to point mutations, particularly G to T transversions, which are a common type of mutation induced by C8-guanine adducts nih.govresearchgate.net.

Pol κ has been shown to bypass dG-C8-ABA in an error-prone manner nih.govresearchgate.netresearchgate.net. For dG-C8-IQ and dG-C8-AP, inefficient and error-prone bypass is performed by Pol κ and Pol ζ, and by Pol ι and Pol κ, respectively researchgate.net. In the case of dG-C8-IQ, Pol κ and Pol ζ cooperatively carry out the majority of the error-prone TLS, with G→T being the major type of mutation nih.gov.

Misincorporation events are a hallmark of error-prone TLS. For bulky adducts like dG-C8-AAF, a higher frequency of nucleotide misincorporation is observed when Pol η and Pol κ are employed in in vitro TLS assays compared to the corresponding N2 adduct nih.gov. The specific structural characteristics of the C8-dG adduct are likely critical in influencing the interaction with TLS polymerases and leading to incorrect nucleotide incorporation researchgate.net. A common feature of mutagenic bypass of different C8-dG adducts is that G→T is frequently the major type of mutation researchgate.net. For dG-C8-PhIP, Pol κ's ability to extend from a dC opposite the adduct can involve skipping over a dG on the template, potentially leading to single dG deletions nih.gov.

The complexity of error-free and error-prone patterns of TLS over dG-C8 adducts, unlike some N2-dG adducts, suggests that the bypass mechanism is highly dependent on the specific adducted molecule and the cellular context nih.govresearchgate.net.

Influence of DNA Sequence Context on TLS Efficiency and Error Rate

The efficiency and accuracy of translesion synthesis past DNA adducts, including C8-deoxyguanosine modifications like dG-C8-AαC, are significantly influenced by the DNA sequence context surrounding the lesion. wikipedia.orgscribd.comgenecards.org The local nucleotide sequence can affect the conformation of the DNA helix at the site of the adduct, influencing the accessibility of the lesion to TLS polymerases and the stability of the incoming nucleotide during insertion. genecards.org

Studies investigating similar C8-dG adducts, such as the dG-C8-IQ adduct formed by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), have demonstrated this sequence context dependency. For instance, the position of the dG-C8-IQ adduct within the NarI restriction site (5'-G1G2CG3CC-3') in human cells resulted in varying mutation frequencies. scribd.com Replication through the adduct at the G3 position showed a significantly higher mutation frequency (50%) compared to the G1 (18%) and G2 (24%) positions. scribd.com This indicates that the nucleotides immediately 5' and 3' to the adduct can impact how efficiently and accurately TLS polymerases bypass the lesion.

The error rate during TLS of C8-dG adducts often manifests as G→T transversions. wikipedia.org This type of mutation is a common outcome of bypassing guanine adducts at the C8 position. The sequence context can influence the likelihood of such misincorporations occurring. While specific quantitative data on TLS efficiency and error rates for dG-C8-AαC across various sequence contexts is not extensively detailed in the provided sources, the principles observed for related C8-dG adducts strongly suggest that the surrounding DNA sequence plays a crucial role in determining the outcome of TLS at dG-C8-AαC lesions.

Cooperation and Competition Among TLS Polymerases at dG-C8-AαC Lesions

The bypass of dG-C8-AαC adducts involves the coordinated action of multiple TLS polymerases. wikipedia.org In human cells, the Y-family polymerases (Pol η, Pol κ, Pol ι, and Rev1) and the B-family polymerase Pol ζ are the primary enzymes involved in TLS. wikipedia.orgzu.ac.aeebi.ac.uk These polymerases exhibit different substrate specificities and catalytic properties, contributing to both error-free and error-prone bypass pathways. wikipedia.orgzu.ac.ae

Research on C8-dG adducts, including dG-C8-ABA and dG-C8-IQ, highlights the complex interplay between these polymerases. Pol η and Pol κ have been identified as significant contributors to TLS over dG-C8-ABA. wikipedia.org Pol η is often associated with more accurate bypass, while Pol κ can perform error-prone bypass. wikipedia.orgscribd.com Pol ζ, which lacks intrinsic proofreading activity, is known to be an error-prone polymerase and also plays a critical role in bypassing certain C8-dG adducts. wikipedia.org Rev1 functions primarily as a deoxycytidyl transferase, inserting a C opposite a lesion, and also acts as a scaffold protein, recruiting other TLS polymerases, particularly Pol ζ. wikipedia.org

Studies using siRNA knockdown of specific TLS polymerases have revealed their individual and cooperative roles in bypassing C8-dG lesions. For example, knockdown of hPol η, hPol κ, hPol ζ, or hREV1 in human cells reduced TLS efficiency over N-(dG-8-yl)-6-AC (a related C8-dG adduct) to varying degrees. wikipedia.org Concurrent knockdown of hPol κ, hPol ζ, and REV1 resulted in a more substantial reduction in TLS efficiency, suggesting critical roles and potential cooperation among these three polymerases in bypassing this specific adduct. wikipedia.org

Similarly, investigations into dG-C8-IQ bypass in human cells demonstrated that simultaneous knockdown of Pol κ and Pol ζ significantly reduced mutation frequency, indicating their cooperative role in the mutagenic bypass of this adduct. Pol η, in contrast, appeared to be primarily involved in the error-free bypass of dG-C8-IQ. scribd.com

The recruitment of TLS polymerases to stalled replication forks is a tightly regulated process often mediated by post-translational modifications of the processivity clamp, PCNA (Proliferating Cell Nuclear Antigen). Monoubiquitination of PCNA at lysine (B10760008) 164 is a key signal for the recruitment of Y-family TLS polymerases. zu.ac.ae The specific suite of TLS polymerases recruited to a dG-C8-AαC lesion, and their subsequent competition or cooperation, is likely influenced by the nature of the adduct, the sequence context, and the cellular environment, ultimately determining the efficiency and mutagenicity of the bypass event.

While direct, comprehensive data on the cooperative and competitive interactions of all TLS polymerases specifically at dG-C8-AαC lesions is still an area of ongoing research, the mechanisms observed for other C8-dG adducts provide a strong framework for understanding the complex enzymatic landscape involved in bypassing this important DNA lesion.

Table 1: Illustrative TLS Efficiency and Mutation Frequency for a C8-dG Adduct (dG-C8-IQ) in Different Sequence Contexts

| Adduct Position in NarI Site (5'-G1G2CG3CC-3') | Replication Frequency (%) | Mutation Frequency (%) | Major Mutation Type |

| G1 | Not specified in source | 18 | Largely G→T |

| G2 | Not specified in source | 24 | Largely G→T |

| G3 | 50 | 50 | Largely G→T |

Table 2: Influence of Polymerase Knockdown on TLS Efficiency for a C8-dG Adduct (N-(dG-8-yl)-6-AC)

| Polymerase Knockdown Target(s) | Relative TLS Efficiency (% of control) |

| hPol η | 66 |

| hPol κ | 45 |

| hPol ζ | 37 |

| hREV1 | 32 |

| hPol κ, hPol ζ, and REV1 | 18 |

Dna Repair Pathways and Resistance Mechanisms for Dg C8 Aαc Adducts

Nucleotide Excision Repair (NER) of Bulky dG-C8 Adducts

Nucleotide excision repair (NER) is a versatile and crucial DNA repair pathway responsible for removing a wide array of helix-distorting DNA lesions, including those induced by UV light and various chemical carcinogens like HAAs. wikipedia.orgnih.govnih.gov NER operates through a multi-step process involving damage recognition, DNA unwinding, incision of the damaged strand, removal of the oligonucleotide containing the lesion, repair synthesis using the undamaged strand as a template, and ligation to restore the DNA duplex. nih.govnih.gov Bulky dG-C8 adducts, due to their significant distortion of the DNA helix, are recognized and processed by the NER machinery. wikipedia.orgnih.govnih.gov

The NER pathway is broadly divided into two sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER). nih.govnih.govscribd.com These sub-pathways differ primarily in their mechanisms of damage recognition but converge on the subsequent steps of lesion excision and repair synthesis. nih.gov

Global Genomic NER (GG-NER) Recognition and Excision

Global Genomic NER (GG-NER) is responsible for surveying and repairing DNA lesions throughout the entire genome, in both transcribed and non-transcribed regions. nih.govnih.govscribd.com This pathway is initiated by specialized damage recognition factors that scan the DNA for helix distortions. nih.govscribd.com A key player in GG-NER damage recognition is the XPC-RAD23B protein complex, which has the ability to detect structural anomalies in the DNA double helix. nih.govscribd.com In some cases, the UV-damaged DNA binding proteins (UV-DDB), composed of DDB1 and DDB2 (XPE), can also assist in the recognition of certain types of bulky lesions, particularly those induced by UV light, although XPC is considered the main initiator for many bulky chemical adducts. nih.govscribd.com Upon recognition, the NER machinery is assembled at the damage site, leading to the unwinding of the DNA duplex and the subsequent excision of an oligonucleotide fragment containing the adduct. nih.govscribd.com

Transcription-Coupled NER (TC-NER) in Actively Transcribed Regions

Transcription-Coupled NER (TC-NER) is a specialized sub-pathway that preferentially repairs lesions located on the transcribed strand of actively expressed genes. nih.govnih.govscribd.com This pathway is triggered when an elongating RNA polymerase II encounters a DNA lesion that blocks its progression. nih.govscribd.com The stalled RNA polymerase serves as a signal to recruit the TC-NER machinery to the damage site. nih.gov Unlike GG-NER, TC-NER does not primarily rely on the XPC-RAD23B complex for initial damage recognition in mammalian cells; instead, the stalled RNA polymerase acts as the recognition signal. nih.gov Proteins involved in TC-NER include the Cockayne Syndrome (CS) proteins, CSA and CSB, which play crucial roles in coupling transcription to the repair process. nih.govnih.govscribd.com TC-NER is particularly important for removing transcription-blocking lesions, thereby preventing impediments to gene expression and promoting cell survival. scribd.com

Role of Specific Repair Factors and Proteins in dG-C8-AαC Excision

Following the initial damage recognition by either GG-NER or TC-NER, both pathways converge to utilize a common set of repair factors and proteins to excise the damaged DNA segment and synthesize new DNA. wikipedia.orgnih.gov This involves the coordinated action of over 25 different proteins. wikipedia.orgnih.gov Key steps include further unwinding of the DNA helix by the transcription factor II H (TFIIH) complex, which possesses helicase activity. scribd.com The damaged strand is then incised on both the 5' and 3' sides of the lesion by structure-specific endonucleases, namely XPG and the XPF-ERCC1 complex. nih.govscribd.com This dual incision releases an oligonucleotide fragment typically 24-32 nucleotides in length, containing the dG-C8-AαC adduct. nih.govnih.gov

The resulting gap in the DNA is then filled by repair synthesis, a process mediated by DNA polymerases (e.g., DNA Pol δ, ε, or κ) using the undamaged complementary strand as a template. scribd.com This synthesis requires the action of replication protein A (RPA) to stabilize the unwound DNA and replication factor C (RFC) and proliferating cell nuclear antigen (PCNA) to load the DNA polymerase and ensure processivity. scribd.com Finally, the newly synthesized DNA patch is sealed by a DNA ligase (DNA ligase 1 or XRCC1-DNA ligase 3), restoring the integrity of the DNA duplex. scribd.com While specific studies detailing the interaction of each of these factors with dG-C8-AαC are limited in the provided results, their established roles in the NER of other bulky dG-C8 adducts like AAF and AF suggest their involvement in the excision of dG-C8-AαC. nih.govuni-freiburg.debioregistry.ionih.gov

Differential Repair Efficiency of dG-C8-AαC and Other Related Adducts

The efficiency of NER can vary significantly depending on the specific chemical structure of the DNA lesion and its surrounding sequence context. uni-freiburg.de Studies on structurally related dG-C8 adducts, such as dG-C8-AAF and dG-C8-AF, have demonstrated differential repair efficiencies. uni-freiburg.denih.gov For instance, dG-C8-AAF adducts are generally repaired more efficiently by human cell extracts than dG-C8-AF adducts. uni-freiburg.denih.gov This difference, stemming from the presence or absence of an acetyl group, highlights how subtle structural variations in the adduct can impact its recognition and processing by the NER machinery. uni-freiburg.denih.gov

Furthermore, the sequence context surrounding a dG-C8 adduct can influence its repair rate. Research on dG-C8-AAF and dG-C8-AF placed in different positions within a specific DNA sequence (the NarI mutational hot spot) showed varying repair efficiencies depending on the adduct's location. uni-freiburg.de For dG-C8-AAF, one specific sequence context (G2) exhibited significantly higher repair efficiency compared to others (G1 and G3*). uni-freiburg.de This suggests that the local DNA structure and flexibility induced by the adduct in a particular sequence environment play a role in its accessibility and recognition by repair proteins.

While direct comparative data on the NER efficiency of dG-C8-AαC relative to dG-C8-AAF or dG-C8-AF is not extensively detailed in the provided search results, the principles observed for these related adducts are likely applicable. The specific structure of the AαC moiety attached to the C8 of guanine (B1146940), and how it distorts the DNA helix in different sequence contexts, would be expected to influence its recognition and repair by both GG-NER and TC-NER.

Factors Contributing to Repair Resistance or Persistence of dG-C8-AαC Adducts

Despite the existence of efficient NER pathways, some DNA lesions, including certain bulky adducts, can exhibit resistance to repair, leading to their persistence in the genome. nih.govnih.gov Several factors can contribute to the reduced repair efficiency or persistence of dG-C8-AαC adducts.

One significant factor is the specific conformation adopted by the adduct within the DNA duplex. Bulky adducts that cause minimal distortion or even enhance the stability of the DNA duplex can be poor substrates for GG-NER, which primarily recognizes helix-distorting lesions. nih.gov While dG-C8 adducts are generally considered helix-distorting, the precise conformation can be influenced by the attached aromatic amine and the surrounding sequence. Studies on other bulky adducts have shown that different conformations can lead to differential recognition by repair proteins. uni-freiburg.de

The sequence context can also play a role in repair resistance, as demonstrated by the varying repair efficiencies of dG-C8-AAF and dG-C8-AF in different sequence environments. uni-freiburg.de A sequence context that results in an adduct conformation less readily recognized by the NER damage sensors could lead to slower repair rates.

Furthermore, the accessibility of the lesion to the repair machinery can be influenced by chromatin structure. While TC-NER can access lesions in actively transcribed regions even within condensed chromatin, GG-NER efficiency can be affected by chromatin condensation. nih.gov Although not specifically shown for dG-C8-AαC in the provided results, the persistence of other bulky adducts has been linked to their location within less accessible regions of the genome.

The persistence of dG-C8-AαC adducts due to inefficient repair is of biological significance, as unrepaired lesions can lead to mutations during DNA replication, potentially contributing to the initiation of cancer. wikipedia.orgnih.gov Understanding the factors that govern the repair efficiency and persistence of dG-C8-AαC is therefore crucial for assessing its mutagenic and carcinogenic potential.

Molecular Mechanisms of Mutagenesis Induced by Dg C8 Aαc Adducts

Types of Mutations Associated with dG-C8 Adducts

Bulky C8-dG adducts, including those formed by aromatic amines like AαC, are known to induce various types of mutations. The primary types of mutations associated with dG-C8 adducts are base substitutions, particularly G:C to T:A transversions. oup.comresearchgate.net Other base substitutions, such as G:C to A:T transitions and G:C to C:G transversions, can also occur. oup.com

In addition to base substitutions, dG-C8 adducts can also induce single-base deletions, specifically at guanine (B1146940) bases. oup.comnih.gov These deletions are a significant type of mutation associated with these adducts. Frameshift mutations, often involving deletions, are also linked to bulky C8-dG adducts, particularly within repetitive sequences. researchgate.netniph.go.jp

Here is a summary of mutation types:

| Mutation Type | Description | Association with dG-C8 Adducts |

| G:C to T:A Transversion | Substitution of Guanine by Thymine (B56734) | Predominant base substitution |

| G:C to A:T Transition | Substitution of Guanine by Adenine (B156593) | Occurs |

| G:C to C:G Transversion | Substitution of Guanine by Cytosine | Occurs |

| Single-base Deletions | Removal of a single nucleotide | Occurs, particularly G deletions |

| Frameshift Mutations | Insertion or deletion altering reading frame | Linked to bulky adducts |

Replication Stress and DNA Damage Response (DDR) Signaling

The presence of DNA adducts like dG-C8-AαC can impede the progression of replication forks, leading to replication stress. researchgate.net This stress triggers a cascade of events known as the DNA damage response (DDR). mdpi.com The DDR is crucial for maintaining genomic stability by coordinating cell cycle arrest, DNA repair, and, if necessary, apoptosis. mdpi.com

Activation of ATR-CHK1 and ATM-CHK2 Pathways

Two key signaling pathways activated in response to DNA damage and replication stress are the ATR-CHK1 and ATM-CHK2 pathways. mdpi.com ATR (ATM and Rad3-related) is primarily activated by single-strand DNA (ssDNA), which is often generated at stalled replication forks. researchgate.netmdpi.com ATR then phosphorylates and activates checkpoint kinase 1 (CHK1). researchgate.netresearchgate.net This pathway is essential for stabilizing replication forks and preventing genomic instability. researchgate.netmdpi.com

ATM (ataxia-telangiectasia mutated) is mainly activated by DNA double-strand breaks (DSBs). mdpi.com Upon activation, ATM phosphorylates proteins like CHK2 (Checkpoint Kinase 2), p53, and BRCA1, leading to cell cycle arrest and DNA repair or apoptosis. mdpi.com While ATM is primarily associated with DSBs, the ATR-CHK1 pathway is the main responder to replication stress induced by lesions like dG-C8-AαC. mdpi.complos.orgnih.gov

Formation of RPA Foci and Stalled Replication Forks

Replication Protein A (RPA) is a single-stranded DNA-binding protein that plays a critical role in the DDR. researchgate.netresearchgate.net When replication forks stall due to the presence of DNA lesions, stretches of ssDNA are exposed. researchgate.netresearchgate.net RPA rapidly binds to this ssDNA, forming visible nuclear structures known as RPA foci. researchgate.netresearchgate.netplos.org The accumulation of RPA-coated ssDNA is a key signal for the recruitment and activation of ATR. researchgate.netresearchgate.net The formation of RPA foci is an early event occurring after the disruption of DNA replication and is indicative of stalled replication forks. plos.org

Identification of Sequence Hotspots for dG-C8-AαC-Induced Mutagenesis

The location and frequency of mutations induced by dG-C8-AαC are not random; certain DNA sequences are more prone to mutagenesis, acting as mutational hotspots. Studies on related bulky C8-dG adducts, such as those formed by PhIP, have identified specific sequence contexts that are particularly susceptible to adduct formation and subsequent mutagenesis. nih.govresearchgate.netniph.go.jp

One such hotspot identified for PhIP-induced mutations is within the sequence 5′-GGGA-3′, where a characteristic single G deletion is observed. oup.comnih.gov Another sequence context associated with guanine mutations induced by PhIP is guanine bases adjacent to another G:C pair. oup.com Approximately 74% of all mutated guanine nucleotides in one study occurred at such sites. oup.com The sequence 5′-CAG(Purine)-3′ has also been implicated as a site for guanine mutations. oup.com

The specific sequence context surrounding a DNA adduct can influence its conformation and how it is processed by DNA polymerases, thereby affecting the type and frequency of mutations. researchgate.net Repetitive sequences, such as CG-dinucleotide repeats, are known hotspots for frameshift mutations induced by C8-arylamine-dG adducts. researchgate.netniph.go.jp

Here are some identified sequence contexts associated with dG-C8 adduct mutagenesis:

| Sequence Context | Associated Mutation Type(s) | Source Adduct Example |

| 5′-GGGA-3′ | Single G deletion | PhIP-dG-C8 |

| Guanine adjacent to G:C | Base substitutions | PhIP-dG-C8 |

| 5′-CAG(Purine)-3′ | Guanine mutations | PhIP-dG-C8 |

| CG-dinucleotide repeats | Frameshift mutations | C8-arylamine-dG |

Correlation Between Adduct Levels and Mutagenic Potency

Research indicates a correlation between the levels of DNA adducts and the frequency of induced mutations. oup.comcapes.gov.br Higher levels of dG-C8-AαC adducts in a tissue are generally associated with a higher frequency of mutations in that tissue. oup.com Studies comparing different tissues or different carcinogens have shown that the tissue with higher adduct levels tends to exhibit a higher mutant frequency. oup.com

For example, in studies involving PhIP, which forms a dG-C8-PhIP adduct analogous to dG-C8-AαC, higher adduct levels in the mammary gland compared to the liver correlated with a higher mutant frequency in the mammary gland. oup.com This correlation supports the role of dG-C8 adduct formation as a key event driving mutagenesis. oup.com

While a general correlation exists, the relationship between adduct levels and mutagenic potency can be influenced by various factors, including the specific type of adduct, the DNA sequence context, and the efficiency of DNA repair pathways. capes.gov.brcarnegiescience.edu Different DNA adducts can exhibit varying mutagenic potentials even at similar adduct levels, reflecting differences in how they are processed by DNA polymerases and repair enzymes. capes.gov.br

Transcriptional and Epigenetic Dysregulation Associated with Dg C8 Aαc Adducts

Interference with RNA Polymerase Progression and Transcription Fidelity

DNA adducts, including those formed at the C8 position of guanine (B1146940), can act as physical blocks to the progression of DNA and RNA polymerases. While direct studies specifically detailing the interference of dG-C8-AαC with RNA polymerase are limited in the provided search results, research on similar C8-dG adducts, such as dG-C8-PhIP, demonstrates their capacity to impede replicative polymerases and potentially enhance replication infidelity. uni.lu This suggests a plausible mechanism by which bulky C8 adducts like dG-C8-AαC could similarly obstruct the movement of RNA polymerases during transcription.

The fidelity of transcription, the accuracy with which RNA polymerase synthesizes an RNA molecule complementary to the DNA template, is crucial for proper gene expression. DNA lesions encountered by RNA polymerase can lead to misincorporation of nucleotides, resulting in errors in the RNA sequence. nih.gov Such errors can have downstream consequences for protein synthesis and cellular function. Studies on transcription fidelity and proofreading mechanisms highlight the importance of accurate polymerase activity nih.govscispace.com. While specific data on dG-C8-AαC's impact on transcription fidelity was not prominently featured, the known interference of related DNA adducts with polymerase activity implies a potential for dG-C8-AαC to compromise transcriptional accuracy.

Impact on Global and Gene-Specific Expression Profiles

The presence of DNA adducts like dG-C8-AαC can lead to altered gene expression patterns. These alterations can manifest as changes in the global transcriptome or affect the expression of specific genes. DNA damage is known to influence gene expression, and while the search results did not provide specific data tables on global or gene-specific expression changes induced by dG-C8-AαC, studies on various cellular perturbations, including those affecting DNA integrity or epigenetic marks, have shown widespread transcriptional dysregulation.

Changes in gene expression profiles can result from direct interference with transcription machinery, as discussed in Section 7.1, or indirectly through the modulation of regulatory elements and epigenetic modifications (Sections 7.3 and 7.4). The cellular response to DNA damage induced by adducts can also trigger signaling pathways that lead to altered gene expression aimed at DNA repair or cell cycle control.

Alterations in Chromatin Structure and Epigenetic Modifications (e.g., DNA methylation status)

DNA adducts can influence chromatin structure and epigenetic modifications, which in turn regulate gene accessibility and expression. Chromatin structure, involving the packaging of DNA around histone proteins, can be altered by various factors, including DNA modifications. These alterations can affect the accessibility of transcriptional machinery to the DNA template.

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in controlling gene expression without altering the underlying DNA sequence. DNA methylation, typically occurring at CpG sites, can lead to gene repression by impeding the binding of transcription factors or recruiting proteins that compact chromatin. Histone modifications, including acetylation and methylation, can similarly influence chromatin structure and gene accessibility.

While direct experimental data linking dG-C8-AαC specifically to alterations in chromatin structure or DNA methylation status was not extensively detailed in the provided results, the broader context of DNA adducts and their impact on epigenetic landscapes suggests a potential connection. Aberrant DNA methylation has been observed in various contexts, including bladder cancer, where dG-C8-ABP adducts have been detected. wikidata.org Epigenetic modifications are recognized as crucial factors in the development and progression of diseases, including cancer, often leading to the dysregulation of cellular mechanisms like transcription and gene expression.

Dysregulation of Transcription Factors and Regulatory Networks

Transcription factors (TFs) are proteins that bind to specific DNA sequences to regulate gene transcription. DNA adducts can potentially interfere with the binding of TFs to their recognition sites, thereby disrupting regulatory networks. Additionally, alterations in chromatin structure and epigenetic modifications induced by DNA adducts can affect the accessibility of TF binding sites.

Regulatory networks, composed of interacting TFs and their target genes, govern complex cellular processes. Dysregulation of these networks can lead to aberrant gene expression and contribute to disease development. While specific studies on the impact of dG-C8-AαC on transcription factors and regulatory networks were not prominently found, research highlights the critical roles of transcription factors in regulating gene expression and the impact of various factors on these regulatory networks. The presence of DNA adducts like dG-C8-AαC could indirectly lead to the dysregulation of TFs and their networks through the mechanisms described in the preceding sections, ultimately contributing to altered cellular function.

Advanced Analytical Methodologies in Dna Adductomics Research of Dg C8 Aαc

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the analysis of DNA adducts, offering the necessary sensitivity, selectivity, and mass accuracy to detect and characterize these modifications at trace levels within biological samples. HRMS techniques, often coupled with advanced chromatographic separation, enable the differentiation of isobaric and isomeric species, which is critical in complex adductome analysis. fishersci.finih.govnih.govfishersci.ca

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Multi-Stage Mass Spectrometry (UPLC-ESI-MSn)

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and Multi-Stage Mass Spectrometry (UPLC-ESI-MSn) is a widely employed technique for the analysis of dG-C8-AαC and other heterocyclic aromatic amine (HAA) DNA adducts. nih.govuni.luwikidata.orgwikidata.orgctdbase.org This hyphenated technique combines the high separation power of UPLC, which allows for the resolution of numerous adducts and endogenous interferences, with the sensitivity and specificity of ESI-MSn. ESI facilitates the ionization of polar molecules like DNA adducts, while multi-stage mass spectrometry (MSn) provides structural information through fragmentation. For dG-C8-AαC, MSn (specifically MS3) is often used to monitor characteristic fragmentation pathways, such as the neutral loss of deoxyribose, which aids in confirming the presence and structure of the adduct. uni.luwikidata.orgctdbase.org Studies have utilized UPLC-ESI/MS3 for both the characterization and quantitative measurement of dG-C8-AαC in various biological matrices, including human hepatocytes and mouse tissues. uni.luwikidata.orgwikidata.org

Targeted vs. Untargeted Adductomics Approaches

DNA adductomics research employs both targeted and untargeted approaches using HRMS. fishersci.finih.govnih.govfishersci.ca

Targeted Adductomics: This approach focuses on the sensitive and accurate quantification of a predefined set of known DNA adducts, such as dG-C8-AαC. It typically involves methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, or targeted extracted ion chromatograms (XICs) with HRMS. fishersci.fi Targeted methods offer high sensitivity and are well-suited for quantifying adducts present at low levels, often employing stable isotope-labeled internal standards for absolute quantification.

Untargeted Adductomics: This approach aims to comprehensively profile all DNA modifications present in a sample, including both known and unknown adducts. fishersci.finih.govnih.govfishersci.ca Techniques like data-dependent acquisition (DDA) or data-independent acquisition (DIA), such as wide-selected ion monitoring (wide-SIM)/MS2, are used to acquire full scan MS data and fragmentation spectra for potential adducts. fishersci.finih.govnih.gov Untargeted methods can lead to the discovery of novel adducts but present significant challenges in data processing and structural elucidation. fishersci.fi Both targeted and untargeted methods have been applied in the study of HAA adducts, including screening for dG-C8-AαC.

Stable Isotope Dilution Mass Spectrometry for Accurate Quantitation

Accurate quantification of DNA adducts like dG-C8-AαC at the low levels found in biological samples is achieved using stable isotope dilution mass spectrometry (SIDMS). nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled analogue of the target adduct (e.g., [13C10]-dG-C8-AαC) to the biological sample at the beginning of the sample preparation process. wikidata.orgwikidata.org The stable isotope-labeled internal standard behaves identically to the endogenous adduct throughout the sample preparation and analysis, compensating for any variations in recovery or ionization efficiency. By measuring the ratio of the native adduct to the internal standard using mass spectrometry, the absolute amount of the native adduct in the original sample can be accurately determined. SIDMS is considered the gold standard for quantitative DNA adduct analysis due to its high accuracy and precision.

Sample Preparation and Enrichment Strategies for Trace Adduct Detection

Detecting DNA adducts present at trace levels (e.g., per 10^7 or 10^9 nucleotides) requires efficient sample preparation and enrichment strategies. nih.gov The process typically begins with the isolation of DNA from the biological matrix, often employing methods like phenol/chloroform extraction. wikidata.org Following isolation, the DNA is enzymatically hydrolyzed into individual nucleosides or nucleotides. wikidata.org For adducts like dG-C8-AαC, which are N-glycosidic linkage modifications, enzymatic digestion is necessary to release the modified nucleoside. Enrichment steps are often incorporated to concentrate the adducts and remove interfering substances. Online solid-phase enrichment using trap columns coupled to the UPLC system is a common strategy used to purify and concentrate DNA adducts prior to MS analysis. wikidata.org The inclusion of antioxidants like β-mercaptoethanol during DNA isolation has been shown to be important for preventing the oxidative degradation of certain labile adducts, including dG-C8-AαC. uni.luwikidata.org

Data Acquisition and Processing for Comprehensive Adductome Analysis

Data acquisition in DNA adductomics using HRMS involves various scanning modes to capture comprehensive information about the ions present. Full scan MS provides a survey of all ions, while fragmentation techniques (MS2, MS3, etc.) yield structural details. fishersci.finih.govnih.gov For dG-C8-AαC and other deoxyribonucleoside adducts, monitoring the characteristic neutral loss of the deoxyribose moiety (116 Da) is a key strategy for identifying potential adducts. fishersci.finih.govnih.gov Data-dependent acquisition (DDA) triggers fragmentation of the most abundant ions, while data-independent acquisition (DIA) fragments all ions within defined mass windows, providing a more complete fragmentation dataset. fishersci.finih.gov

Data processing for comprehensive adductome analysis is a significant challenge, particularly for untargeted studies. fishersci.fi Software tools are used for feature finding, aligning chromatograms, and identifying potential adducts based on criteria such as accurate mass, retention time, and characteristic fragmentation patterns (e.g., neutral loss of deoxyribose or the presence of the modified base fragment). fishersci.finih.gov In-house or publicly available databases of known DNA adducts are often used for screening and tentative identification. Further validation using synthetic standards and expert interpretation of MSn spectra are necessary for confident identification.

Structural Characterization of Novel dG-C8-AαC Metabolites and Adducts

While dG-C8-AαC is the primary adduct formed between AαC and DNA, research also involves the structural characterization of potential metabolites and novel adducts. Multistage mass spectrometry (MSn) is invaluable for this purpose. nih.gov By sequentially fragmenting the precursor ion and its fragments, MSn provides detailed information about the structure of the adducted nucleoside. uni.luwikidata.org The fragmentation patterns, including the neutral loss of deoxyribose and the resulting aglycone ion, along with further fragmentation of the aglycone, help to elucidate the site of modification and the structure of the adducted moiety. uni.luwikidata.org Studies have reported the characterization of oxidation products of dG-C8-AαC using UPLC-ESI/MS3 and MS4, providing insights into the stability and potential metabolic fate of this adduct. uni.luwikidata.org

Computational and Structural Biology Approaches in Dg C8 Aαc Research

Molecular Modeling and Docking Studies of Adduct-DNA and Adduct-Protein Interactions

Molecular modeling and docking studies are instrumental in predicting and characterizing the three-dimensional structures of complexes formed between DNA adducts like dG-C8-AαC and biological macromolecules, specifically DNA and proteins. These computational techniques utilize algorithms to explore potential binding modes and affinities, providing insights into how the presence of the adduct might alter DNA structure or influence its recognition by repair enzymes or polymerases.

While specific docking studies for dG-C8-AαC are not extensively detailed in the provided search results, the application of these methods to similar C8-linked guanine (B1146940) adducts, such as dG-C8-AAF and dG-C8-AF, highlights their relevance. Studies on these related adducts have employed molecular modeling to investigate their interactions within DNA duplexes, exploring different conformational families like the base-displaced, major groove, and wedge conformers nih.govmdpi-res.com. These models help visualize how the bulky aromatic ring system of the adduct is accommodated within the DNA helix and how it might disrupt normal base pairing and stacking interactions.

Furthermore, molecular docking is a widely used computational process to predict the intricate three-dimensional structures of complexes involving proteins and nucleic acids nih.gov. This is particularly relevant for understanding how DNA repair proteins, polymerases, or other DNA-binding proteins might interact with DNA containing a dG-C8-AαC adduct. Tools and methodologies exist for protein-DNA docking, allowing researchers to model these complex interactions and identify potential binding sites and interaction energies. Such studies can provide a structural basis for understanding why certain proteins might recognize or be stalled by the adducted DNA.

Molecular Dynamics Simulations for Conformational Analysis of Adducts in DNA

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior and conformational flexibility of DNA adducts within the context of the DNA helix over time. Unlike static models, MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe transitions between different conformations and assess their relative stabilities.

MD simulations have been successfully applied to study the conformations of C8-linked guanine adducts, including dG-C8-AAF and dG-C8-AF, within DNA duplexes nih.govmdpi-res.com. These simulations have revealed the existence of distinct conformational families, such as the base-displaced intercalated, major groove, and minor groove wedge conformers nih.govmdpi-res.com. The simulations have shown how the presence of the adduct, and even subtle structural differences like the acetyl group in dG-C8-AAF compared to dG-C8-AF, can significantly influence the conformational equilibrium and induce structural distortions in the DNA helix, such as untwisting and minor groove opening mdpi-res.com.

Studies using MD simulations on other C8-linked dG adducts, such as the one formed by Ochratoxin A (OT-G), have also provided insights into the effects of the adduct on duplex structural features, including hydrogen bonding and stacking interactions, and how these are influenced by the opposing base, adduct ionization state, and flanking sequences. These findings from MD simulations are crucial for understanding the structural basis of the biological consequences of DNA adducts.

Quantum Chemical Analyses of dG-C8-AαC Reactivity and Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for investigating the electronic structure, reactivity, and properties of chemical compounds like dG-C8-AαC at a fundamental level. These methods can provide insights into the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the nature of intramolecular interactions.

While direct quantum chemical analyses specifically on the dG-C8-AαC adduct are not detailed in the provided results, the application of these methods to related aromatic and heterocyclic compounds, including indoles which are part of the AαC structure, demonstrates their relevance. Quantum chemical calculations can determine properties such as ionization potential, electron affinity, electronegativity, global hardness, and electrophilicity index, which are indicative of a molecule's reactivity.

Furthermore, NBO analysis can reveal details about intramolecular charge transfer and stabilizing interactions, providing a deeper understanding of the factors that govern the stability and reactivity of the adducted nucleotide within the DNA context. Analyzing the electronic properties of dG-C8-AαC using these methods could help explain its formation mechanism and its potential to undergo further reactions or participate in biological processes.

Structure-Based Rationalization of Mutagenic and Repair Properties

Computational and structural biology approaches play a vital role in rationalizing the mutagenic and repair properties of DNA adducts based on their three-dimensional structures and dynamics. The conformation adopted by a DNA adduct within the helix can dictate whether it is recognized and repaired by cellular machinery or if it leads to errors during DNA replication.

Studies on C8-linked guanine adducts, particularly dG-C8-AAF and dG-C8-AF, have utilized structural information derived from molecular modeling and MD simulations to explain their differing repair efficiencies and mutagenic potential nih.govmdpi-res.com. These studies have shown that the extent of DNA distortion and the accessibility of the adduct to repair enzymes are highly dependent on the adduct's conformation mdpi-res.com. For example, base-displaced intercalated adducts, which cause significant helical distortions, are often better substrates for nucleotide excision repair (NER) than adducts that reside in the major groove with less distortion mdpi-res.com.

The steric effects of substituents on the adduct, such as the acetyl group in dG-C8-AAF, can restrict stacking interactions and influence the ability of the adduct to move within the DNA helix, thereby impacting repair susceptibility mdpi-res.com. By correlating the observed conformations and structural distortions from computational studies with experimental data on mutagenicity and repair, researchers can gain a structure-based understanding of how dG-C8-AαC might exert its biological effects. The miscoding potential of C8-aryl-dG adducts has also been related to their chemical structures and the resulting DNA polymerase bypass mechanisms, such as base slippage and realignment.

In Silico Prediction of Adduct Formation and Biological Consequences

In silico methods encompass a range of computational techniques used to predict chemical and biological outcomes without the need for experimental testing. In the context of dG-C8-AαC, in silico approaches can be applied to predict the likelihood of its formation and anticipate its potential biological consequences.

Predicting DNA adduct formation often involves considering the chemical reactivity of the parent compound (AαC) and its activated metabolites, as well as the accessibility of the target site (the C8 position of guanine) within the DNA sequence. While specific in silico models for predicting dG-C8-AαC formation are not detailed, computational tools exist for assessing chemical reactivity and potential reaction pathways.

Furthermore, in silico methods can be used to predict the biological consequences of DNA adducts based on their structural and electronic properties. This can involve predicting how the adducted DNA might interact with key proteins involved in DNA replication, repair, and transcription nih.gov. For instance, computational models can potentially predict how the presence of dG-C8-AαC might affect polymerase processivity or the binding of transcription factors. In silico evaluation of the consequences of exposure to carcinogens and their DNA adduct formation has been explored using approaches like physiologically based kinetic modeling.

By integrating data from molecular modeling, dynamics simulations, and quantum chemical analyses, in silico approaches can contribute to predicting the potential mutagenicity and carcinogenicity of dG-C8-AαC and guide further experimental investigations.

Future Research Directions and Emerging Paradigms in Dg C8 Aαc Biology

Elucidation of Synergistic and Antagonistic Effects with Other DNA Lesions

Understanding how the presence of dG-C8-AαC affects the formation, recognition, and repair of other common DNA lesions, such as oxidative damage (e.g., 8-oxo-dG), alkylation damage, or adducts formed by other HAAs or environmental pollutants, is crucial. Similarly, the influence of other pre-existing DNA lesions on the persistence and biological consequences of dG-C8-AαC needs to be explored. These interactions could significantly impact cellular processes like DNA replication, transcription, and repair, ultimately affecting mutation rates and potentially contributing to disease development in ways not predictable by studying dG-C8-AαC in isolation. Advanced analytical techniques capable of simultaneously quantifying and characterizing multiple DNA adducts within a single sample will be essential for this research.

Development of Novel Experimental Models for Studying dG-C8-AαC Dynamics

Current understanding of dG-C8-AαC dynamics, including its formation, repair, and biological consequences, has been advanced through in vitro studies using cell lines and primary human hepatocytes, as well as in vivo studies in rodents. researchgate.netresearchgate.netnih.govnih.gov However, significant species differences exist in the metabolism of HAAs and the resulting DNA adduct formation, suggesting that rodent models may underestimate the genotoxic potential of HAAs in humans. researchgate.netnih.gov

Future research necessitates the development and utilization of novel experimental models that better recapitulate human metabolism and response to AαC exposure. This could include:

Humanized mouse models: Genetically engineered mouse models expressing human metabolic enzymes, particularly CYP1A2, could provide a more accurate in vivo system to study dG-C8-AαC formation and persistence in relevant tissues.

Organ-on-a-chip systems: Microfluidic devices simulating human organs or tissues could allow for controlled exposure studies and real-time monitoring of dG-C8-AαC formation and repair in a more physiologically relevant context than traditional cell cultures.

Advanced primary cell culture systems: Further optimization of primary human cell culture systems, including co-cultures of different cell types found in target tissues, could provide a more complex and representative environment for studying dG-C8-AαC biology.

These models would facilitate a more accurate assessment of the in vivo kinetics of dG-C8-AαC formation and removal, its tissue-specific distribution, and its downstream biological effects, providing insights more directly translatable to human health risk assessment.

Integration of Multi-Omics Data for Systems-Level Understanding

The formation of dG-C8-AαC is a molecular event that can trigger a cascade of cellular responses, including DNA repair activation, cell cycle arrest, and potentially apoptosis or mutagenesis. A comprehensive, systems-level understanding of the biological impact of dG-C8-AαC requires the integration of multi-omics data.

Emerging paradigms involve combining "adductomics" (the comprehensive analysis of DNA adducts) researchgate.netoup.com with other omics approaches such as:

Genomics: Analyzing genomic alterations, including mutations and structural variations, in relation to dG-C8-AαC levels and distribution.

Transcriptomics: Investigating changes in gene expression profiles in response to dG-C8-AαC formation, identifying affected pathways and regulatory networks.

Proteomics: Studying alterations in protein expression and post-translational modifications that are influenced by or involved in the processing of dG-C8-AαC.

Epigenomics: Examining changes in DNA methylation, histone modifications, and chromatin structure linked to the presence of dG-C8-AαC.

Integrating these diverse datasets through bioinformatics and systems biology approaches can reveal complex interactions between dG-C8-AαC and cellular processes, providing a holistic view of its impact on cellular function and fate. This integrated approach can help identify novel biomarkers of exposure and effect, as well as potential therapeutic targets for mitigating the adverse health effects associated with dG-C8-AαC.

Advanced Methodologies for In Situ Adduct Detection and Imaging

Current methods for detecting and quantifying dG-C8-AαC, such as LC-MS/MS and 32P-postlabeling, typically require DNA isolation from tissues or cells. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govoup.comresearchgate.netoup.comnih.govoup.comresearchgate.net While highly sensitive, these methods provide an average measure of adduct levels across a sample, losing spatial information about adduct distribution within tissues and individual cells.

Future research should focus on developing and applying advanced methodologies for the in situ detection and imaging of dG-C8-AαC. This would allow for:

Subcellular localization: Determining the precise location of dG-C8-AαC within the nucleus (e.g., euchromatin vs. heterochromatin) and its association with specific genomic regions.

Cell type-specific analysis: Quantifying and visualizing dG-C8-AαC in different cell populations within a heterogeneous tissue.

Real-time monitoring: Observing the dynamics of dG-C8-AαC formation and repair in living cells.

Techniques such as immunohistochemistry with highly specific antibodies against dG-C8-AαC (if developed), advanced fluorescence microscopy, and potentially super-resolution imaging could provide unprecedented spatial and temporal resolution. Linking the spatial distribution of dG-C8-AαC to local chromatin structure, gene expression patterns, and cellular responses will be critical for understanding its biological consequences in complex biological systems. The development of such in situ methods is noted as challenging but important for linking DNA adducts to their sources and effects. researchgate.netoup.comoup.com

Investigation of dG-C8-AαC in Specific Cellular and Tissue Microenvironments

The biological outcome of dG-C8-AαC formation can be significantly influenced by the specific cellular and tissue microenvironment in which it occurs. Factors such as local metabolic enzyme activity, DNA repair capacity, cell proliferation rate, and the presence of other cellular components and signaling molecules can all modulate the effects of this DNA adduct. researchgate.netoup.comnih.govnih.gov

Future research should prioritize investigating the formation, persistence, and biological consequences of dG-C8-AαC in specific cellular and tissue microenvironments relevant to human exposure and disease. This includes:

Target tissues: Focusing on tissues known to accumulate HAAs and their adducts, such as the liver, colon, and potentially others depending on exposure routes. researchgate.netresearchgate.netresearchgate.netnih.govoup.comnih.gov

Specific cell types: Examining the differences in dG-C8-AαC processing and response in various cell types within a tissue, such as hepatocytes, epithelial cells, and immune cells.

Disease contexts: Studying dG-C8-AαC in the context of specific diseases linked to HAA exposure, such as colorectal cancer and liver cancer, to understand its potential role in disease initiation and progression. researchgate.netresearchgate.net

Influence of the microenvironment: Investigating how factors within the microenvironment, such as inflammation, oxidative stress, and the microbiome (particularly in the gut), influence dG-C8-AαC formation and effects.

Understanding these tissue- and cell-specific dynamics is essential for accurately assessing the health risks associated with dG-C8-AαC exposure and for developing targeted prevention and intervention strategies.

Q & A

Basic Research Questions

Q. How is dG-C8-Axac structurally characterized, and what analytical techniques are most reliable for its identification?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, NMR can resolve the C8 alkyl chain and adenine-acridine (AaC) moiety via coupling patterns and chemical shifts, while HRMS confirms molecular mass . Cross-validate results with X-ray crystallography if crystalline samples are available. Prioritize peer-reviewed studies from journals like ACS Analytical Chemistry for protocol standardization .

Q. What synthetic pathways are commonly used to produce dG-C8-AaC, and what are their key challenges?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or click chemistry, linking the deoxyguanosine (dG) core to the C8-AaC sidechain. Key challenges include avoiding side reactions at the adenine N9 position and ensuring regioselectivity. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks . Reference synthetic protocols from Journal of Organic Chemistry for reproducibility .

Q. How do researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies use accelerated degradation tests (e.g., pH extremes, UV exposure) monitored via HPLC or LC-MS. For example, assess hydrolytic stability at pH 2–10 and 37°C, quantifying degradation products. Include positive controls (e.g., unmodified dG) to isolate compound-specific instability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically resolved?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. Conduct meta-analyses comparing studies using PRISMA guidelines . Replicate key experiments under standardized conditions (e.g., ATCC cell lines, identical dosing regimens). Use statistical tools like ANOVA to identify confounding variables . For example, a 2022 study found that HepG2 cells showed 40% higher uptake than HeLa cells, explaining activity variations .

Q. What strategies are effective for optimizing this compound’s bioavailability in in vivo models?

- Methodological Answer : Bioavailability optimization involves formulation strategies (e.g., liposomal encapsulation) and pharmacokinetic (PK) profiling. Use LC-MS/MS to measure plasma concentration-time curves in rodent models. Compare AUC (area under the curve) for free vs. formulated compounds. Recent studies show PEGylated liposomes improve half-life by 3-fold . Validate findings with compartmental PK modeling (e.g., NONMEM) .

Q. How should researchers design experiments to address ethical concerns in this compound’s preclinical testing?

- Methodological Answer : Follow institutional animal care guidelines (e.g., NIH’s ARRIVE) and ensure transparency in data reporting. Pre-register study designs on platforms like Open Science Framework to avoid outcome bias . For in vitro studies, use ethically sourced cell lines and disclose all modifications (e.g., CRISPR edits) in publications .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Report IC₅₀ values with 95% confidence intervals. For heterogeneous data, apply mixed-effects models. A 2023 meta-analysis highlighted that Bayesian hierarchical models reduce overfitting in small-sample studies .

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?

- Methodological Answer : Document all synthesis parameters (e.g., reagent lot numbers, purification gradients) using electronic lab notebooks (ELNs). Share raw spectral data and chromatograms via repositories like Zenodo . Cross-validate with independent labs; a 2024 interlaboratory study achieved 90% reproducibility when using standardized NMR shimming protocols .

Literature & Citation Practices

Q. What strategies improve the efficiency of literature reviews for this compound-related research?

- Methodological Answer : Use Google Scholar advanced search operators (e.g.,

site:*.edu "this compound") to filter institutional research. Track citations via Web of Science’s “Cited Reference” tool to identify foundational papers . For systematic reviews, employ tools like Covidence to screen and rank studies by robustness (e.g., sample size, blinding status) .

Table 1 : Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.